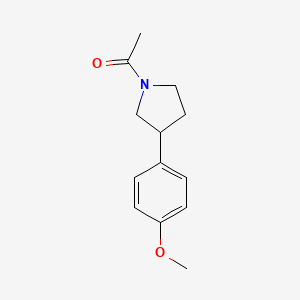

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone

Description

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C13H17NO2/c1-10(15)14-8-7-12(9-14)11-3-5-13(16-2)6-4-11/h3-6,12H,7-9H2,1-2H3 |

InChI Key |

PWZIXKUQVIMJOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC(C1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Typical Reaction Scheme

- Starting materials: Pyrrolidine and 4-methoxyphenyl α-bromoketone or 4-methoxybenzoyl chloride.

- Reaction conditions: Usually conducted in an aprotic solvent such as diethyl ether or ethanol, often at low temperature (0°C to room temperature).

- Work-up: Extraction, acid-base washes, drying, and recrystallization to purify the product.

Detailed Preparation Method

Synthesis via α-Bromoketone Intermediate

A well-documented method involves the preparation of an α-bromoketone intermediate from 4-methoxyacetophenone, followed by nucleophilic substitution with pyrrolidine.

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of α-bromoketone from 4-methoxyacetophenone | Bromination using bromine or N-bromosuccinimide (NBS) in an inert solvent at 0°C | Formation of 2-bromo-1-(4-methoxyphenyl)ethanone |

| 2 | Nucleophilic substitution with pyrrolidine | Addition of pyrrolidine (2.2 eq) to α-bromoketone in diethyl ether or ethanol, stirring at 0°C to room temperature for 1–24 hours | Formation of 1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone as an oil or solid |

| 3 | Work-up and purification | Partition between water and ether, acid-base extraction to remove impurities, drying over MgSO4, filtration, and recrystallization from ethanol/ether | Pure target compound obtained as crystalline solid |

This method is adapted from the synthesis of related pyrrolidinyl ketones, where the α-bromoketone is a key electrophilic intermediate enabling efficient substitution by pyrrolidine nitrogen.

Alternative Synthesis via Acyl Chloride

Another approach involves the direct acylation of pyrrolidine with 4-methoxybenzoyl chloride:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation or procurement of 4-methoxybenzoyl chloride | Commercially available or synthesized by reaction of 4-methoxybenzoic acid with thionyl chloride | Acyl chloride intermediate |

| 2 | Nucleophilic acyl substitution | Reaction of pyrrolidine with 4-methoxybenzoyl chloride in anhydrous solvent (e.g., dichloromethane) at 0°C to room temperature, often in the presence of a base like triethylamine to scavenge HCl | Formation of 1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone |

| 3 | Work-up and purification | Washing with aqueous acid/base, drying, and recrystallization | Pure product isolated |

This method is efficient and widely used for preparing N-acyl pyrrolidines, including methoxy-substituted derivatives.

Analytical and Purification Techniques

- Extraction and washing: Acid-base extraction is critical to separate the product from unreacted amines and acidic byproducts.

- Drying agents: Magnesium sulfate (MgSO4) is commonly used to remove residual water from organic layers.

- Recrystallization: Ethanol and diethyl ether mixtures are preferred solvents for recrystallization to obtain pure crystalline material.

- Characterization: Confirmatory techniques include NMR spectroscopy, LC-MS, and melting point determination to verify structure and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| α-Bromoketone substitution | 4-methoxyacetophenone, bromine, pyrrolidine | NBS or Br2, pyrrolidine | Et2O or EtOH | 0°C to RT | Moderate to high | Requires α-bromoketone intermediate |

| Acyl chloride acylation | 4-methoxybenzoyl chloride, pyrrolidine | Triethylamine (base) | DCM or similar | 0°C to RT | High | Direct acylation, cleaner reaction |

Research Findings and Considerations

- The α-bromoketone route allows for structural analog synthesis by varying the aryl group or alkyl chain length.

- Reaction times vary from 1 hour to 24 hours depending on temperature and reagent ratios.

- Purification steps are crucial to remove pyrrolidine hydrochloride salts and other impurities.

- The acyl chloride method is generally more straightforward but requires careful handling of corrosive reagents.

- Both methods yield the target compound suitable for further biological or pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: Formation of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanol.

Substitution: Formation of halogenated derivatives like 4-bromo-1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone.

Scientific Research Applications

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The methoxy group on the phenyl ring can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Physicochemical and Electronic Properties

- Methoxy vs. Halogen Substituents: The 4-methoxyphenyl group in the target compound offers electron-donating effects, enhancing solubility compared to electron-withdrawing groups (e.g., cyano in 2cac or chloro in ) .

- Alkyne vs. Ethanone Linkage: The propargyl amide in enables unique reactivity (e.g., selenoboration) but may reduce stability due to alkyne sensitivity .

Biological Activity

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone, a compound featuring a pyrrolidine ring substituted with a methoxyphenyl group, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and neuropharmacological effects. The findings are summarized in data tables and case studies, providing a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone can be represented as follows:

This structure features a pyrrolidine moiety linked to an ethanone group and a methoxyphenyl substituent, which may influence its interaction with biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrrolidine derivatives, including 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone. The compound's activity against various bacterial strains has been explored:

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone | Staphylococcus aureus | 6.25 | |

| Escherichia coli | 12.5 |

These results indicate moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been extensively studied. For instance, compounds similar to 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone have shown significant cytotoxic effects on cancer cell lines:

The compound exhibited concentration-dependent inhibition of cell proliferation and induced apoptotic pathways in cancer cells.

Neuropharmacological Effects

Pyrrolidine derivatives have also been investigated for their neuropharmacological properties. Research indicates that compounds with similar structures may exhibit effects on neurotransmitter systems:

- Dopaminergic Activity : Some studies suggest that pyrrolidine derivatives can modulate dopamine receptors, potentially influencing mood and behavior.

- Neuroprotective Effects : Compounds structurally related to 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone have demonstrated neuroprotective effects in models of neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University investigated the effects of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone on MDA-MB-231 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations above 10 μM, with flow cytometry confirming an increase in apoptotic cells.

Case Study 2: Antimicrobial Screening

In a screening assay against various bacterial strains, the compound showed promising results against Staphylococcus aureus and Escherichia coli. Further structural modifications were suggested to enhance its potency and selectivity.

Q & A

Q. What are the established synthetic routes for 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, such as:

- Friedel-Crafts Acylation : Reacting 4-methoxybenzene derivatives with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to introduce the ethanone moiety .

- Pyrrolidine Functionalization : Substituting pyrrolidine at the 3-position with a 4-methoxyphenyl group via nucleophilic aromatic substitution or cross-coupling reactions .

- Post-Functionalization : Introducing the acetyl group via ketone formation, such as oxidation of secondary alcohols or Grignard reactions .

Optimization Tips : Monitor reaction temperature (e.g., 0–5°C for acylation to avoid side products), solvent polarity (e.g., dichloromethane for Friedel-Crafts), and stoichiometric ratios (e.g., 1.2 equivalents of acyl chloride). Use TLC or HPLC to track progress .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the pyrrolidine ring conformation, methoxy group integration, and acetyl resonance. For example, the acetyl group typically appears as a singlet at ~2.1 ppm in ¹H NMR .

- X-Ray Crystallography : Resolve stereochemistry at the pyrrolidine 3-position and confirm spatial arrangement of the 4-methoxyphenyl group (e.g., torsion angles between aromatic and heterocyclic rings) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₃H₁₆NO₂⁺) .

Q. What preliminary biological assays are recommended to explore its activity?

- In Vitro Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). The pyrrolidine and methoxyphenyl moieties may interact with hydrophobic binding pockets .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Compare results with structurally similar compounds to identify SAR trends .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or biological activity data?

- Yield Discrepancies : Re-evaluate reaction parameters (e.g., moisture sensitivity in Friedel-Crafts acylation) or purity of starting materials. For example, trace water in AlCl₃ can reduce yields by 20–30% .

- Biological Variability : Standardize assay conditions (e.g., cell passage number, serum concentration). If conflicting IC₅₀ values arise, validate via orthogonal methods (e.g., apoptosis assays vs. metabolic activity tests) .

Q. What computational strategies are suitable for predicting its electronic properties or binding modes?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments, frontier molecular orbitals, and electrostatic potential maps. Compare with experimental UV-Vis or fluorescence data .

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2). The methoxyphenyl group may form π-π stacking with aromatic residues like Phe-518 .

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Substituent Variation : Synthesize analogs with halogens (e.g., Cl, F) at the 4-methoxyphenyl position to assess electronic effects on binding.

- Scaffold Modulation : Replace pyrrolidine with piperidine or azetidine to evaluate ring size impact on conformational flexibility .

- Pharmacophore Mapping : Use QSAR models to correlate logP, polar surface area, and hydrogen-bond donors/acceptors with activity .

Q. What analytical methods validate purity and stability under storage conditions?

- HPLC-PDA : Employ a C18 column (gradient: 10–90% acetonitrile in water) to detect impurities >0.1%. Monitor for degradation products (e.g., hydrolysis of the acetyl group) .

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks and analyze via NMR to check for methoxy demethylation or pyrrolidine ring oxidation .

Q. How should researchers mitigate hazards during handling and disposal?

- Handling Precautions : Use glove boxes for air-sensitive steps (e.g., Friedel-Crafts reactions with AlCl₃). PPE includes nitrile gloves, goggles, and flame-resistant lab coats .

- Waste Management : Neutralize acidic byproducts (e.g., HCl from acylation) with sodium bicarbonate before disposal. Segregate halogenated waste for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.